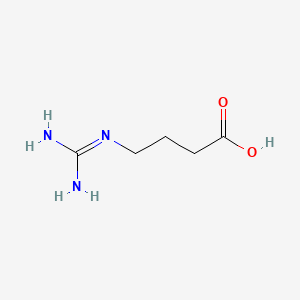

4-Guanidinobutanoic acid

Descripción

Historical Discovery and Nomenclature

The discovery and characterization of 4-guanidinobutyric acid emerged from systematic investigations into amino acid metabolism and the identification of previously unknown metabolites in biological systems. The compound was first documented in metabolomic databases in 2006, with its initial characterization reported in the Human Metabolome Database. The systematic study of this compound gained momentum as analytical techniques improved, allowing researchers to detect and quantify low-concentration metabolites that had previously escaped identification.

The nomenclature of 4-guanidinobutyric acid reflects the systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The compound has been assigned multiple synonymous names that emphasize different structural features or functional aspects. Primary nomenclature includes 4-guanidinobutanoic acid, gamma-guanidinobutyric acid, and 4-carbamimidamidobutanoic acid. Additional systematic names such as butanoic acid, 4-[(aminoiminomethyl)amino]- and 4-[(diaminomethylidene)amino]butanoic acid have been adopted in various chemical databases and regulatory frameworks.

The Chemical Abstracts Service assigned the registry number 463-00-3 to this compound, providing a unique identifier that facilitates consistent reference across scientific literature and regulatory documentation. The European Community number 207-331-1 serves a similar function within European regulatory frameworks. These standardized identifiers have proven essential for tracking the compound across diverse research applications and industrial processes.

The term "gamma-guanidinobutyric acid" specifically refers to the positional relationship between the guanidine group and the carboxylic acid terminus, with "gamma" indicating the four-carbon separation. This nomenclature follows established conventions for amino acid derivatives and helps distinguish the compound from related structures such as 3-guanidinopropionic acid. The systematic development of these naming conventions has facilitated clear communication within the scientific community and ensured accurate identification across different research contexts.

Taxonomic Distribution Across Eukaryotic Organisms

4-Guanidinobutyric acid demonstrates remarkable phylogenetic conservation, existing across all eukaryotic organisms from unicellular yeast to complex multicellular mammals. This widespread distribution suggests fundamental biological importance and evolutionary conservation of the metabolic pathways responsible for its synthesis and utilization. Research has documented the compound's presence in Saccharomyces cerevisiae (baker's yeast), where it functions as a normal metabolite involved in nitrogen metabolism.

In fungal systems, particularly Aspergillus niger, 4-guanidinobutyric acid serves as a substrate for specialized enzymes such as 4-guanidinobutyrase. This enzyme, characterized as a homohexamer with a native molecular weight of 336 kilodaltons, demonstrates optimal activity at pH 7.5 and exhibits specific kinetic properties with a Km value of 2.7 ± 0.4 millimolar for 4-guanidinobutyric acid. The enzyme's association with zinc ions rather than manganese distinguishes it from related ureohydrolases like arginase within the same organism.

In higher eukaryotes, including humans, 4-guanidinobutyric acid has been identified in multiple biological compartments. The compound appears in blood plasma, cerebrospinal fluid, and urine under normal physiological conditions. Its presence in human prostate tissue suggests potential tissue-specific metabolic functions or accumulation patterns that warrant further investigation. The detection of this compound in cerebrospinal fluid indicates its ability to cross the blood-brain barrier or its local synthesis within the central nervous system.

Plant systems also contain 4-guanidinobutyric acid, with documented presence in apple fruits, french plantains, and loquats. This botanical distribution suggests that the compound may serve additional functions in plant metabolism beyond those observed in animal systems. The presence in edible fruits has led to investigations into its potential role as a dietary biomarker, allowing researchers to track consumption patterns of specific food products.

The enzymatic machinery for 4-guanidinobutyric acid metabolism shows interesting variations across taxonomic groups. In Candida tropicalis, recent characterization has revealed novel 4-guanidinobutyrase enzymes with distinct kinetic properties compared to those found in Aspergillus species. These enzymes catalyze the hydrolysis of 4-guanidinobutyric acid to produce gamma-aminobutyric acid and urea, with the gamma-aminobutyric acid subsequently entering the tricarboxylic acid cycle through conversion to succinate.

Regulatory and Industrial Notification Frameworks

The regulatory status of 4-guanidinobutyric acid varies across international jurisdictions, reflecting different approaches to chemical substance registration and oversight. Within the European Union, the compound operates under the Registration, Evaluation, Authorisation and Restriction of Chemicals framework, though specific registration requirements depend on production volumes and intended applications. The compound has been assigned the European Community number 207-331-1, facilitating its identification within European regulatory databases.

Under the United States regulatory framework, 4-guanidinobutyric acid has been assigned the Unique Ingredient Identifier 15ADP48O8Q by the Food and Drug Administration. This identifier serves multiple purposes, including pharmaceutical ingredient tracking and regulatory compliance verification. The compound does not appear on restricted substance lists under the Toxic Substances Control Act, indicating its acceptance for research and limited commercial applications.

Industrial applications of 4-guanidinobutyric acid include its use in solar cell production and as an intermediate for synthesizing pharmaceuticals, agrochemicals, and technical products. These applications have driven notification requirements across multiple jurisdictions, including the European Union, United States, and China. The compound's classification as a laboratory chemical and manufacturing intermediate places it under specific regulatory oversight mechanisms designed to ensure safe handling and environmental protection.

Safety data sheet requirements mandate specific hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals. Current classifications include skin irritation, eye irritation, and potential respiratory irritation, necessitating appropriate handling procedures in industrial settings. These classifications influence transportation, storage, and workplace safety requirements across different regulatory jurisdictions.

The compound's inclusion in various chemical databases facilitates regulatory compliance and international trade. Database entries include ChEBI identification CHEBI:15728, Metabolomics Workbench identification 38341, and KEGG identification C01035. These standardized identifiers enable consistent tracking across research institutions, regulatory agencies, and commercial entities involved in the compound's production or utilization.

Recent regulatory developments have focused on enhanced reporting requirements for chemical substances with potential environmental persistence or bioaccumulation characteristics. While 4-guanidinobutyric acid has not been specifically identified as a substance of concern, its natural occurrence and metabolic significance have prompted continued monitoring within environmental assessment frameworks. This ongoing surveillance reflects broader regulatory trends toward comprehensive chemical assessment and lifecycle monitoring.

Propiedades

IUPAC Name |

4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHVEAJXIMEOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196785 | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Guanidinobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

463-00-3 | |

| Record name | γ-Guanidinobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 463-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-guanidinobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-GUANIDINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ADP48O8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Guanidinobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Reaction Mechanism and Reagents

A patent (CN102491921A) describes a carbodiimide-mediated synthesis for related guanidino compounds, adaptable to 4-guanidinobutanoic acid. The method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to facilitate amide bond formation between guanidine derivatives and butanoic acid. Key steps include:

-

Activation : Guanidinobenzoic acid hydrochloride is dissolved in pyridine.

-

Coupling : EDC and dimethylaminopyridine (DMAP) are added to activate the carboxylic acid group.

-

Esterification : Methyl paraben introduces a methoxycarbonyl group.

-

Purification : Methanesulfonic acid and methanol facilitate crystallization.

Table 2: Chemical Synthesis Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | EDC hydrochloride |

| Catalyst | DMAP (5–10% w/w) |

| Solvent | Pyridine |

| Temperature | 10–60°C |

| Reaction Time | 8–20 hours |

| Yield | 48% (final product) |

Optimization Challenges

The patent reports a 48% yield for a structurally similar compound, highlighting inefficiencies in guanidino group stabilization. Key limitations include:

-

Side Reactions : Competing hydrolysis of activated intermediates.

-

Purification Complexity : Multiple steps (distillation, lyophilization) required to isolate the product.

Purification and Analytical Characterization

Isolation Techniques

Post-synthesis purification involves:

Quality Control

Analytical methods ensure product integrity:

Table 3: Analytical Data for this compound

| Method | Key Peaks/Data |

|---|---|

| HPLC | Retention time: 8.2 min |

| IR (cm⁻¹) | 1650 (C=N), 1700 (C=O) |

| ¹H NMR (ppm) | 2.3–3.1 (CH₂), 6.8–7.2 (NH) |

Comparative Analysis of Synthesis Routes

Efficiency and Applications

-

Enzymatic Synthesis : Ideal for research-scale production due to mild conditions but limited by cost and scalability.

-

Chemical Synthesis : Higher throughput potential but requires toxic reagents (e.g., EDC) and generates waste.

Análisis De Reacciones Químicas

4-Guanidinobutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in substitution reactions where the guanidino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

- Oxidation products include carboxylic acids.

- Reduction products include amines.

- Substitution reactions yield a variety of substituted guanidino compounds.

Aplicaciones Científicas De Investigación

Biochemical Role and Metabolism

4-Guanidinobutyric acid is classified as a gamma amino acid and is a normal metabolite found in eukaryotes, including humans. It plays a crucial role in amino acid metabolism, particularly in the biosynthesis of creatine through the enzyme glycine amidinotransferase. This enzyme catalyzes the conversion of L-arginine and gamma-aminobutyric acid to ornithine and 4-guanidinobutyric acid, highlighting its importance in energy metabolism within muscle tissues .

Gastric Health

Recent studies have shown that 4-guanidinobutyric acid exhibits inhibitory effects against Helicobacter pylori, a bacterium associated with gastric ulcers. In vitro experiments demonstrated that this compound can inhibit the growth of H. pylori in a dose-dependent manner, suggesting its potential as a therapeutic agent for gastric lesions . Additionally, it has shown acid-neutralizing capacity in animal models, further supporting its role in gastrointestinal health .

Neurological Research

The compound has been investigated for its neuroprotective properties. Research indicates that it may influence neurotransmitter systems and has been considered for use in conditions like depression and anxiety due to its structural similarity to other neuroactive compounds .

Solar Cell Technology

4-Guanidinobutyric acid has been utilized as a coadsorbent in dye-sensitized solar cells (DSSCs). Studies indicate that it enhances the performance of these cells by shifting the conduction band of titanium dioxide (TiO2) towards a more negative potential, thereby reducing recombination losses during charge transfer processes . This application underscores the compound's versatility beyond biological systems.

Food Science and Nutrition

The presence of 4-guanidinobutyric acid in various foods, such as apples and plantains, suggests its potential as a biomarker for dietary intake. Its detection in food matrices could provide insights into nutritional studies and dietary assessments .

Research Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Biochemical Role | Precursor in creatine synthesis | Essential for energy metabolism in muscles |

| Gastric Health | Inhibitor of H. pylori | Dose-dependent growth inhibition observed |

| Neurological Research | Potential neuroprotective agent | Similarities to neuroactive compounds |

| Material Science | Coadsorbent in dye-sensitized solar cells | Enhanced performance by reducing charge recombination |

| Food Science | Biomarker for dietary intake | Detected in various fruits |

Mecanismo De Acción

4-Guanidinobutyric acid can be compared with other similar compounds such as:

- Guanidineacetic acid

- 3-Guanidinopropionic acid

- 5-Aminovaleric acid

Uniqueness:

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Properties of 4GBA and Related Compounds

Functional and Mechanistic Differences

Metabolic Pathways: 4GBA and guanidinoacetic acid are both AGAT-derived guanidino compounds but diverge in downstream roles: 4GBA links arginine to GABA, while guanidinoacetic acid is a creatine precursor .

Therapeutic Applications :

- Gastric Protection : 4GBA’s acid-neutralizing capacity (13.6% inhibition) is modest compared to hydrotalcite (91.1%) but distinct from cimetidine (H₂ antagonist) .

- Neurological Effects : While GABA is inhibitory, 4GBA’s convulsive toxicity contrasts with its structural similarity to GABA, likely due to interactions with unrelated receptors or transporters .

Toxicity Profiles: 4GBA and homoarginine accumulate in metabolic disorders (e.g., argininemia), but homoarginine is cardioprotective, whereas 4GBA is neurotoxic . Unlike 3-guanidinopropionic acid (a creatine analog), 4GBA lacks direct energy-enhancing properties .

Actividad Biológica

4-Guanidinobutyric acid (4-GBA), also known as gamma-guanidinobutyrate, is a naturally occurring compound that plays a significant role in various biological processes. It is synthesized from gamma-aminobutyric acid (GABA) and arginine, primarily via the action of glycine amidinotransferase (GATM) in mammals. This article explores the biological activity of 4-GBA, its metabolic pathways, potential therapeutic applications, and relevant research findings.

4-Guanidinobutyric acid is classified as a guanidine derivative and is structurally characterized by the presence of a guanidine group attached to a butyric acid backbone. Its synthesis involves the transamidination reaction where GABA reacts with arginine, catalyzed by GATM. This pathway is crucial for the production of creatine, which is vital for energy metabolism in muscle tissues .

Biological Functions

4-GBA exhibits several biological activities:

- Metabolic Role : It acts as a metabolite in the urea cycle, contributing to nitrogen metabolism. Elevated levels of 4-GBA can be indicative of metabolic disorders such as hyperargininemia, where arginine accumulates due to enzyme deficiencies .

- Neuroprotective Effects : Research suggests that 4-GBA may have neuroprotective properties, potentially influencing neurotransmission and neuronal health .

- Gastric Protection : A study demonstrated that 4-GBA possesses antigastritic properties, attributed to its ability to neutralize gastric acid and inhibit Helicobacter pylori growth, thereby reducing gastric lesions .

Therapeutic Applications

The potential therapeutic applications of 4-GBA are being explored in various fields:

- Neurology : Due to its neuroprotective effects, 4-GBA is being studied for its role in neurodegenerative diseases and conditions related to neurotransmitter imbalances.

- Gastroenterology : Its ability to mitigate gastric lesions suggests potential use in treating gastric disorders, particularly those associated with H. pylori infection .

- Metabolic Disorders : As a metabolite involved in the urea cycle, 4-GBA could serve as a biomarker for certain metabolic disorders, aiding in diagnosis and treatment strategies .

Research Findings and Case Studies

Several studies have investigated the biological activity of 4-GBA:

- Metabolomic Analysis : A study highlighted that serum levels of 4-GBA were significantly altered in patients with chronic rhinosinusitis with nasal polyps (CRSwNP), indicating its potential as a biomarker for disease severity and inflammation .

- Antigastritic Action : In an experimental model, 4-GBA demonstrated significant protective effects against gastric lesions induced by ethanol and stress. The mechanism was linked to its acid-neutralizing capacity and inhibition of gastric secretion .

- Neuroprotective Studies : Research has indicated that 4-GBA may influence neuronal survival under stress conditions, suggesting its utility in neuroprotective therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended protocols for preparing stable solutions of 4-Guanidinobutyric acid in aqueous and organic solvents?

To ensure solubility, prepare a stock solution by sequentially adding solvents (e.g., water, DMSO) while verifying clarity after each step. Use vortexing, sonication (20–30 kHz), or controlled heating (≤50°C) to aid dissolution. Avoid precipitation by maintaining pH neutrality (6.5–7.5) and confirming solubility thresholds (e.g., ≥50 mg/mL in water at 25°C) . Purity (>98%) should be validated via TLC or HPLC prior to use .

Q. How can researchers validate the purity of 4-Guanidinobutyric acid for biochemical assays?

Standard methods include:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to identify impurities .

- Spectroscopy : FT-IR to confirm functional groups (e.g., guanidino peak at 1650–1700 cm⁻¹) .

- Certificates of Analysis (COA) : Cross-check batch-specific data (e.g., melting point: 280–282°C) provided by suppliers .

Q. What safety protocols are critical when handling 4-Guanidinobutyric acid in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- In case of spills, use absorbent materials and avoid dust generation; dispose via certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of 4-Guanidinobutyric acid across studies?

For example, while Biomol Ther (2012) highlights its reducing power in gastric lesion models (comparable to L-ascorbic acid) , other studies note negligible antioxidant activity in neuronal systems. To reconcile discrepancies:

- Control Variables : Standardize experimental conditions (e.g., concentration ranges: 0.1–10 mM, pH 7.4) .

- Model Specificity : Test across diverse biological systems (e.g., in vitro cell lines vs. in vivo rodent models) .

- Mechanistic Profiling : Use metabolomics to track downstream metabolites (e.g., arginine, nitric oxide) linked to its guanidino group .

Q. What methodologies optimize the use of 4-Guanidinobutyric acid in enzyme kinetic studies?

- Substrate Analog Design : Leverage its structural mimicry of arginine to study urea cycle enzymes (e.g., arginase inhibition assays with Michaelis-Menten kinetics) .

- Crystallography : Co-crystallize with target enzymes (e.g., nitric oxide synthase) to map binding interactions .

- Isotopic Labeling : Use ¹⁵N-labeled 4-Guanidinobutyric acid to trace nitrogen metabolism pathways via LC-MS .

Q. How does 4-Guanidinobutyric acid influence microbial communities in metabolic perturbation studies?

In pH-perturbed systems, its depletion correlates with disrupted arginine/proline metabolism. To assess ecological impacts:

Q. What experimental designs elucidate its role in hyperargininemia and related metabolic disorders?

- Clinical Biomarkers : Quantify 4-Guanidinobutyric acid in patient plasma via LC-tandem MS, comparing levels to healthy controls (normal range: <0.1 µM) .

- Transgenic Models : Use arginase-deficient mice to study its accumulation and neurotoxic effects (e.g., seizure thresholds) .

- Competitive Inhibition Assays : Test its interference with arginine uptake in proton-coupled amino acid transporters (e.g., SLC6A14) .

Methodological Best Practices

Q. How should researchers design statistically robust experiments involving 4-Guanidinobutyric acid?

Q. What advanced techniques characterize its physicochemical interactions in materials science?

In dye-sensitized solar cells, 4-Guanidinobutyric acid enhances electron transport as a coadsorbent. Key methods:

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance at TiO₂ interfaces .

- UV-Vis Spectroscopy : Monitor dye adsorption kinetics (e.g., K-19 sensitizer) with/without coadsorbent .

Data Reporting Standards

Q. How should researchers report qualitative findings on 4-Guanidinobutyric acid to meet academic rigor?

Follow SRQR (Standards for Reporting Qualitative Research) guidelines:

- Abstract Structure : Include background, purpose, methods (e.g., HPLC conditions), key findings (themes), and implications .

- Raw Data : Deposit chromatograms, spectra, and kinetic curves in supplementary archives (e.g., Figshare) .

- Conflict Disclosure : Note funding sources or supplier partnerships (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.